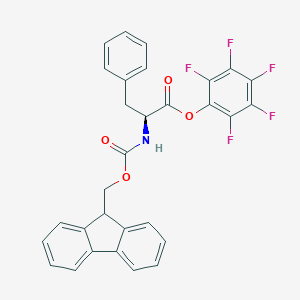

Fmoc-Phe-OPfp

説明

Historical Context and Evolution of Activated Esters in Peptide Synthesis

The formation of amide bonds, the fundamental linkage in peptides, requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amine group of another. Early peptide synthesis relied on various methods, but the development of "activated esters" marked a significant step forward, offering stable, isolable intermediates that could be readily coupled.

Development of Pentafluorophenyl (OPfp) Esters

Pentafluorophenyl (Pfp) esters represent a class of highly reactive activated esters that have found broad application in peptide synthesis bachem.com. Their development stems from the need for activated carboxyl groups that are stable enough for isolation and storage, yet reactive enough for efficient coupling with minimal side reactions bachem.comrsc.org. The pentafluorophenyl group serves as an excellent leaving group due to the electron-withdrawing nature of the fluorine atoms, which enhances the electrophilicity of the carbonyl carbon rsc.orghighfine.com.

The utility of Pfp esters in solid-phase peptide synthesis (SPPS) was notably demonstrated by Atherton and Sheppard in 1985, who successfully synthesized a decapeptide using preformed Fmoc-amino acid pentafluorophenyl esters nih.govpsu.edu. This marked a crucial integration of these activated esters into SPPS methodologies. Kinetic studies have indicated that Pfp esters exhibit significantly faster coupling rates compared to other activated esters like pentachlorophenyl (OPCP) and p-nitrophenyl (ONp) esters, with relative rates of OPFP >> OPCP > ONp (111:3.4:1) highfine.com. Furthermore, Pfp esters are known for their excellent stability to hydrolysis, often surpassing that of N-hydroxysuccinimidyl (NHS) esters rsc.orgnih.gov. The use of reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the manufacture of Pfp esters also helps reduce the risk of racemization during coupling reactions bachem.com.

Integration of Fmoc-OPfp Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

The advent of the Fmoc strategy for N-terminal protection revolutionized peptide synthesis by offering a base-labile alternative to the acid-labile tert-butyloxycarbonyl (Boc) group altabioscience.comwikipedia.org. The compatibility of Fmoc protection with SPPS, its mild deprotection conditions (typically using piperidine), and its stability to acidic cleavage conditions made it highly attractive altabioscience.comwikipedia.org.

The integration of Fmoc-protected amino acids as pentafluorophenyl esters (Fmoc-AA-OPfp) into SPPS workflows provided a pre-activated and convenient building block chempep.com. These Fmoc-AA-OPfp derivatives are stable, crystalline, and highly reactive, allowing them to be directly dissolved and added to the resin without the need for in-situ activation with coupling reagents bachem.comchempep.compeptide.com. This simplifies the synthesis process and is particularly beneficial for automated SPPS bachem.comchempep.com. The addition of catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance the coupling speed of Fmoc-AA-OPfp esters chempep.compeptide.com. This approach allows for rapid coupling cycles and minimizes side reactions, making it suitable for manual, automated, and combinatorial peptide synthesis nih.govchempep.com.

Significance of Fmoc-Phe-OPfp in Modern Peptide Chemistry

This compound stands out as a valuable reagent in contemporary peptide chemistry due to its specific properties and broad applicability in constructing complex peptide architectures and facilitating efficient synthesis.

Role as a Building Block in Complex Peptide Architectures

The pre-activated nature of the OPfp ester in this compound ensures efficient coupling, even with sterically hindered or challenging amino acids, thereby facilitating the synthesis of complex peptide sequences bachem.comnih.govchempep.com. For instance, this compound has been utilized in the synthesis of various complex peptide structures, including motilin antagonists and glycosylated peptides nih.govacs.org. The OPfp ester group's ability to enhance condensation efficiency and potentially reduce the formation of undesirable secondary structures like β-sheets during synthesis contributes to higher purity and yield of the target peptide google.com. By using preformed activated esters, the growing peptide chain is less exposed to potentially reactive coupling reagents, which can reduce side reactions and preserve stereochemical integrity rsc.orgnih.gov.

Contributions to High-Throughput Synthesis Methodologies

The characteristics of this compound make it highly suitable for high-throughput peptide synthesis (HTPS) and automated synthesis platforms. The ready-to-use nature of pre-activated Fmoc-amino acid OPfp esters significantly streamlines the coupling step, reducing reaction times and simplifying experimental procedures bachem.comchempep.com. This efficiency is paramount in HTPS, where rapid synthesis of numerous peptide sequences is required for screening and library generation springernature.com.

Data Table: Relative Coupling Speeds of Activated Esters

The efficiency of peptide bond formation is often dictated by the reactivity of the activated carboxyl group. Pentafluorophenyl (Pfp) esters exhibit superior reactivity compared to other common activated esters, leading to faster coupling times and potentially fewer side reactions.

| Activated Ester Type | Relative Coupling Speed |

| Pentafluorophenyl (OPfp) | 111 |

| Pentachlorophenyl (OPCP) | 3.4 |

| p-Nitrophenyl (ONp) | 1 |

Data derived from kinetic studies comparing coupling rates highfine.com.

Compound List

this compound

Pentafluorophenyl (Pfp) esters

N-α-fluorenylmethoxycarbonyl (Fmoc)

tert-butyloxycarbonyl (Boc)

Dicyclohexylcarbodiimide (DCC)

1-Hydroxybenzotriazole (HOBt)

N-hydroxysuccinimidyl (NHS) esters

Pentachlorophenyl (OPCP) esters

p-Nitrophenyl (ONp) esters

Fmoc-amino acid OPfp esters (general)

Fmoc-amino acid pentafluorophenyl esters (specific mention)

Fmoc-Tyr(tBu)-OPfp

Fmoc-Lys(Boc)-OPfp

Fmoc-Phe-OH

Fmoc-Arg(NO₂)-Gly-OPfp

Fmoc-Leu-Val-OPfp

Fmoc-Trp(Boc)-OH

Fmoc-Ile-Ala-OPfp

Fmoc-Glu(OtBu)-Phe-OPfp

Fmoc-Lys(Pal-Glu-OtBu)-OPfp

Fmoc-Gln(Trt)-Ala-OPfp

Fmoc-Glu(OtBu)-Gly-OPfp

Fmoc-Tyr(tBu)-Leu-OPfp

Fmoc-Asp(OtBu)-Val-OPfp

Fmoc-Thr(tBu)-Phe-OPfp

Boc-His(Boc)-Ala-OPfp

Fmoc-Ser[Ac₄-β-D-Galp-(1→3)-Ac₂-α-D-GalN₃p]-OPfp

Fmoc-Thr[Ac₄-β-D-Galp-(1→3)-Ac₂-α-D-GalN₃p]-OPfp

Fmoc-Ser-OPfp

Fmoc-Thr-OPfp

Fmoc-Lys(Boc)-OPfp

Fmoc-D-Phe-OPfp

Fmoc-Asn-OPfp

Fmoc-Asn(Mbh)-OH

Fmoc-Asn(Tmob)-OH

Fmoc-Phe-Phe (Fmoc-FF)

H₂-T(MePy)P(I₄)

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20F5NO4/c31-23-24(32)26(34)28(27(35)25(23)33)40-29(37)22(14-16-8-2-1-3-9-16)36-30(38)39-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,36,38)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHPSOMXNCTXPK-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369827 | |

| Record name | Fmoc-Phe-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86060-92-6 | |

| Record name | Fmoc-Phe-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-a-Fmoc-L-phenylalanin pentafluorphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Methodologies

Preparation of Fmoc-Phe-OPfp

The synthesis of this compound, or N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester, is a critical preliminary step for its use in peptide synthesis. sigmaaldrich.com The process generally involves the activation of the carboxyl group of Fmoc-protected phenylalanine.

The activation of Fmoc-protected phenylalanine is achieved by converting its carboxylic acid group into a more reactive form to facilitate amide bond formation. A common method involves the use of pentafluorophenol (B44920) (Pfp-OH) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). wiley-vch.de In this reaction, DCC activates the carboxylic acid, which is then attacked by the hydroxyl group of pentafluorophenol, forming the stable pentafluorophenyl ester.

An alternative and efficient one-pot method for the simultaneous protection of the amino group and activation of the carboxyl group of amino acids utilizes pentafluorophenyl carbonates. sci-hub.seresearchgate.net This strategy employs reagents like Fmoc-OPfp (9-fluorenylmethyl pentafluorophenyl carbonate) to introduce the Fmoc protecting group onto the amino group while concurrently activating the carboxylic acid as a pentafluorophenyl ester. sci-hub.se This approach streamlines the synthesis process, although its efficiency can be influenced by the specific amino acid and the carbonate reagent used. sci-hub.se For instance, amino acids with longer aliphatic side chains, such as proline, valine, and isoleucine, tend to react more efficiently than those with more polar side chains like alanine (B10760859) and phenylalanine. sci-hub.se

The reaction mechanism for the one-pot protection and activation involves a series of steps. Initially, the pentafluorophenyl carbonate reacts with the amino acid to protect the amino group. The resulting N-protected amino acid then reacts with another equivalent of the carbonate to form an active anhydride (B1165640), which subsequently reacts with the liberated pentafluorophenolate anion to yield the N-protected active ester. sci-hub.se

Pentafluorophenyl (Pfp) esters are a class of active esters frequently used in peptide synthesis due to their high reactivity and stability, allowing for isolation and storage. chempep.com A comprehensive study evaluated the activities of various reactive esters of Nα-Fmoc protected amino acids and identified Pfp esters as highly suitable for routine use in solid-phase synthesis. google.com

Compared to other activation methods, such as the formation of symmetric anhydrides, Pfp esters offer a significant advantage in terms of atom economy. nih.gov While both methods can yield comparable coupling results, the use of symmetrical anhydrides is inherently wasteful as it consumes two equivalents of the amino acid for each coupling. nih.gov Pfp esters, being pre-formed and stable, avoid this issue. nih.gov

The reactivity of Pfp esters can be further enhanced by the addition of 1-hydroxybenzotriazole (B26582) (HOBt) during the coupling reaction. chempep.comnih.gov While Pfp esters are sufficiently reactive on their own, HOBt acts as a catalyst, accelerating the coupling process. nih.gov This makes the Fmoc-amino acid-OPfp/HOBt combination a powerful tool in solid-phase peptide synthesis (SPPS).

In the context of one-pot synthesis strategies, the choice of pentafluorophenyl carbonate reagent is crucial. Studies have shown that electron-deficient and sterically less demanding carbonates react faster. sci-hub.se For example, a comparison of the reactivity of FmocOPfp and PocOPfp (propargyloxycarbonyl pentafluorophenyl carbonate) towards anthranilic acid demonstrated that PocOPfp provided a faster reaction and required fewer equivalents of the reagent. sci-hub.se

Application in Solution-Phase Peptide Synthesis

This compound is also a valuable reagent in solution-phase peptide synthesis. core.ac.ukwikipedia.org Solution-phase synthesis offers advantages in terms of scalability and purification of intermediates. The high reactivity of pentafluorophenyl esters allows for efficient coupling in solution. bachem.com

One of the benefits of using pre-formed active esters like this compound in solution-phase synthesis is the reduction of by-products associated with in-situ coupling reagents. google.com For example, when using carbodiimides like DCC, the resulting dicyclohexylurea by-product can be difficult to remove, whereas the pentafluorophenol by-product from an OPfp ester coupling is generally more easily separated. bachem.com

A chromatography-free synthetic route for collagen-related tripeptides has been developed using Fmoc-amino acid pentafluorophenyl esters. nih.gov By activating the carboxyl group as a pentafluorophenyl ester and using N-methylmorpholine as a base, the peptide products could be isolated from by-products through simple evaporation, extraction, and trituration. nih.gov This methodology highlights the utility of this compound in efficient and scalable solution-phase synthesis. nih.gov

Microwave-Assisted Solution Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, including peptide synthesis. niscpr.res.inmdpi.com In the context of solution-phase synthesis, microwave assistance can dramatically reduce reaction times and improve yields. researchgate.netmdpi.com

The use of Fmoc-amino acid pentafluorophenyl esters, including this compound, has been successfully demonstrated in microwave-assisted solution-phase peptide synthesis. researchgate.net Couplings that would conventionally take a long time can be completed in as little as 30-45 seconds under microwave irradiation. researchgate.net This high-speed synthesis protocol also allows for a simple work-up, resulting in N-protected peptide acids in good yield. researchgate.net

Furthermore, this method has been shown to be effective for coupling sterically hindered amino acids. researchgate.net Importantly, the synthesis of diastereomeric dipeptides under these conditions has shown that the coupling is essentially free from racemization, a significant advantage for maintaining the chiral integrity of the final peptide. researchgate.net

Optimization of Reaction Conditions for Solution-Phase Coupling

The efficiency of peptide bond formation using this compound in solution-phase synthesis is highly dependent on the reaction conditions. Researchers have explored various parameters to maximize coupling yields and minimize side reactions, particularly racemization. researchgate.net

Microwave irradiation has emerged as a technique to significantly accelerate solution-phase peptide synthesis. When using Fmoc-amino acid pentafluorophenyl esters, including this compound, coupling reactions have been shown to complete in as little as 30-45 seconds. researchgate.net This high-speed method, coupled with a straightforward work-up, provides N-protected peptide acids in good yields and has been successfully applied to sterically hindered amino acids. researchgate.net Crucially, the synthesis of diastereomeric dipeptides using this method demonstrated that the coupling is largely free from racemization. researchgate.net

The choice of solvent and additives also plays a critical role. While dichloromethane (B109758) (DCM) is often optimal for the activation step with carbodiimides, more polar solvents like N,N-dimethylformamide (DMF) facilitate faster coupling. chempep.com Therefore, a mixture of DCM and DMF is frequently employed for both activation and coupling. chempep.com The addition of 1-hydroxybenzotriazole (HOBt) has been recommended to enhance the reactivity of PFP esters during coupling. chempep.comacs.org

A systematic screening of reaction conditions for the deprotection of the Fmoc group, a necessary step preceding coupling, has also been conducted. While typically achieved with piperidine, alternative methods using sodium azide (B81097) have been optimized by evaluating different temperatures, reaction times, and solvent systems. researchgate.net

Below is a table summarizing key parameters and their impact on solution-phase coupling with this compound:

| Parameter | Condition | Outcome | Source |

| Activation Method | Microwave Irradiation | Completion in 30-45 seconds, good yields, minimal racemization. | researchgate.net |

| Solvent System | DCM/DMF mixture | Balances activation and coupling efficiency. | chempep.com |

| Additive | 1-Hydroxybenzotriazole (HOBt) | Increases reactivity of the PFP ester. | chempep.comacs.org |

| Deprotection | 20% Piperidine in DMF | Standard and effective Fmoc removal. | acs.org |

Advanced Coupling Strategies Involving this compound

Beyond standard linear peptide synthesis, this compound is integral to more complex and advanced chemical strategies for creating sophisticated biomolecules.

Chemoselective ligation refers to the reaction of two mutually and uniquely reactive functional groups to form a covalent bond in the presence of other reactive functionalities. google.com This powerful technique allows for the assembly of large peptides and proteins from smaller, unprotected peptide fragments. researchgate.net

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. nih.gov this compound is a valuable building block in the synthesis of these modified structures.

One approach involves the synthesis of "mixed" peptidomimetics, where standard amino acids are combined with non-natural analogs, such as aza-β3-amino acids. univ-rennes1.fr The use of Fmoc-protected monomers, like this compound, allows for their incorporation into peptide chains using standard automated peptide synthesizers without significant changes to established protocols. univ-rennes1.fr This compatibility is due to the standard Fmoc/tBu strategy employed in solid-phase synthesis. univ-rennes1.fr Researchers have successfully synthesized hybrid peptides containing both natural amino acids and aza-β3-amino acid analogs, demonstrating the versatility of Fmoc-protected building blocks in creating diverse peptidomimetic structures. univ-rennes1.fr

This compound is also utilized in the synthesis of peptides that are subsequently modified or conjugated to other molecules. This includes the creation of cyclic peptides, glycopeptides, and peptide-drug conjugates.

In the synthesis of motilin antagonists, for example, this compound was sequentially coupled to a growing peptide chain on a resin. acs.org The resulting linear peptide was then cyclized to enhance its biological activity. acs.org Similarly, this compound has been used in the solid-phase synthesis of peptide-metal complex conjugates, where a metal-containing amino acid is attached to the N-terminus of a peptide sequence assembled using Fmoc-amino acid-OPfp derivatives. uni-regensburg.de

The reactivity of the PFP ester makes it suitable for on-resin modifications. For instance, a peptide chain can be assembled using this compound and other Fmoc-protected amino acids, and then a label or another molecule can be attached to the N-terminus or a side chain before cleavage from the solid support. This approach is common in creating tools for chemical biology and developing targeted therapeutics. chemimpex.com

Mechanistic and Kinetic Investigations

Reaction Mechanisms of Fmoc-Phe-OPfp in Peptide Bond Formation

The formation of a peptide bond utilizing the activated amino acid ester, N-α-Fmoc-L-phenylalanine pentafluorophenyl ester (this compound), is a cornerstone of solid-phase peptide synthesis (SPPS). The process is fundamentally a nucleophilic acyl substitution reaction. libretexts.org In this reaction, the nucleophilic amino group of a resin-bound amino acid or peptide attacks the electrophilic carbonyl carbon of this compound. futurelearn.com

The generally accepted mechanism for this transformation proceeds through a two-step, addition-elimination pathway. libretexts.orgthieme-connect.de

Nucleophilic Attack and Formation of a Tetrahedral Intermediate: The reaction initiates with the lone pair of electrons on the nitrogen atom of the free amino group (the nucleophile) attacking the electron-deficient carbonyl carbon of the this compound ester (the electrophile). futurelearn.com This attack results in the formation of a transient, high-energy tetrahedral intermediate. In this intermediate, the carbonyl oxygen carries a negative charge (as an alkoxide), and the nitrogen atom of the attacking amine bears a positive charge. libretexts.org

Collapse of the Intermediate and Product Formation: The unstable tetrahedral intermediate rapidly collapses. libretexts.org The carbonyl double bond is reformed by the elimination of the pentafluorophenoxide (⁻OPfp) leaving group. libretexts.orgfuturelearn.com A subsequent proton transfer step, often facilitated by a base present in the reaction mixture, neutralizes the protonated amine, yielding the newly formed peptide bond and releasing pentafluorophenol (B44920) (PFP-OH) as a byproduct. embrapa.br

The pentafluorophenyl (PFP) group is classified as an "active" ester group, meaning it is a very good leaving group, which is crucial for the efficiency of the peptide coupling reaction. nih.govbachem.com The effectiveness of the PFP group stems from several key properties:

High Electronegativity: The five fluorine atoms on the phenyl ring are highly electronegative. They exert a strong electron-withdrawing inductive effect, which makes the attached phenoxide a stable anion and therefore an excellent leaving group. nih.govrsc.org This electron-withdrawing nature also increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. futurelearn.com

Stability of the Leaving Group: The resulting pentafluorophenoxide anion is stabilized by the electron-withdrawing fluorine atoms, which delocalize the negative charge. nih.gov This stability makes the departure of the leaving group thermodynamically favorable, driving the reaction forward.

Enhanced Reaction Rates: Kinetic studies have demonstrated the superiority of PFP esters in promoting rapid peptide bond formation. Compared to other active esters like pentachlorophenyl (OPCP) and p-nitrophenyl (ONp) esters, pentafluorophenyl esters exhibit significantly higher coupling rates. highfine.com The relative rate of coupling has been reported as OPFP >> OPCP > ONp, with a ratio of approximately 111:3.4:1. highfine.com This rapid coupling is advantageous as it minimizes the risk of side reactions, such as racemization. highfine.com

Stability and Handling: Despite their high reactivity towards nucleophiles, PFP esters are relatively stable, crystalline solids that can be purified and stored, making them convenient reagents for both solution-phase and solid-phase peptide synthesis. nih.govresearchgate.net They are also relatively resistant to hydrolysis compared to other highly activated esters. researchgate.net

The use of pre-formed Fmoc-amino acid pentafluorophenyl esters, like this compound, offers the advantage of rapid coupling reactions and avoids exposing the growing peptide chain to potentially harsh activating reagents, which can help in reducing side reactions. nih.gov

Kinetic Studies of Coupling Reactions

Kinetic investigations of peptide coupling reactions involving this compound are essential for optimizing synthesis protocols, understanding reaction limitations, and ensuring the formation of high-purity peptides. These studies often focus on determining rate constants, the influence of solvents, and the impact of mass transfer in solid-phase systems.

The rate of the coupling reaction is a critical parameter in peptide synthesis. While specific rate constants and activation energies for the this compound coupling reaction are not always readily available in isolation, the general principles of active ester reactivity provide valuable insights. The high reactivity of PFP esters, as demonstrated by their significantly faster coupling rates compared to other activated esters, suggests a low activation energy barrier for the nucleophilic substitution reaction. highfine.com

For example, studies comparing different activating groups have consistently shown that PFP esters lead to faster and more complete reactions. highfine.com The use of activating reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3,-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in conjunction with Fmoc-amino acids leads to very rapid activation and complete coupling reactions, often within 10-30 minutes, even for sterically hindered amino acids. nih.gov While this involves an in-situ activation rather than a pre-formed PFP ester, it highlights the kinetic favorability of highly activated intermediates in peptide synthesis.

Table 1: Relative Coupling Rates of Activated Esters This table illustrates the relative reaction rates of different activated phenyl esters in peptide synthesis, highlighting the superior performance of the pentafluorophenyl (PFP) ester.

| Activated Ester | Abbreviation | Relative Rate |

| Pentafluorophenyl Ester | OPfp | 111 |

| Pentachlorophenyl Ester | OPCP | 3.4 |

| p-Nitrophenyl Ester | ONp | 1 |

| Data sourced from kinetic studies comparing ester reactivity. highfine.com |

The choice of solvent significantly impacts the kinetics of peptide coupling reactions. The ideal solvent must effectively solvate both the reactants and the growing peptide chain attached to the solid support, facilitating efficient diffusion and reaction. nih.gov

Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are the most commonly used in Fmoc-based SPPS. nih.gov Their high polarity helps to solvate the charged intermediates and transition states, thereby stabilizing them and accelerating the reaction rate. They are also excellent swelling agents for the commonly used polystyrene-based resins, which is crucial for reagent accessibility. rsc.org

Solubility of Reactants: The solubility of this compound and the growing peptide chain in the chosen solvent is paramount. Poor solubility can lead to precipitation and dramatically reduced reaction rates. For instance, while greener solvents are being explored, the limited solubility of many Fmoc-amino acid derivatives in these alternatives can be a major obstacle. tu-darmstadt.de Studies have shown that the solubility of Fmoc-Phe-OH, a precursor to this compound, varies significantly in different solvents, which would in turn affect the concentration of the active ester in solution and thus the reaction kinetics. tu-darmstadt.de

Solvent Effects on Nucleophilicity: The solvent can also influence the nucleophilicity of the attacking amine. In polar aprotic solvents like DMF, the amine nucleophile is less solvated and thus more reactive compared to in protic solvents, where hydrogen bonding can reduce its nucleophilicity.

The process involves several steps:

Film Diffusion: Transport of the this compound from the bulk solution through a stagnant liquid film surrounding the resin bead. rsc.org

Intraparticle Diffusion: Diffusion of the reagent from the surface of the bead to the reactive sites within the polymer matrix. rsc.orgrsc.org

Chemical Reaction: The nucleophilic acyl substitution reaction itself. rsc.org

Impact of Reagent Size and Resin Cross-linking: Studies have shown that the diffusion rate is dependent on the size of the diffusing molecule and the degree of cross-linking in the resin. rsc.org For instance, the observed rate constant for the diffusion of this compound (molar mass 553 g/mol ) was found to be an order of magnitude lower than that of acetic anhydride (B1165640) (102 g/mol ), indicating that larger molecules diffuse more slowly. rsc.org Higher degrees of resin cross-linking can also impede diffusion and reduce reaction rates. rsc.org

Swelling and Mixing: The extent to which the resin swells in the reaction solvent is critical. Good swelling opens up the polymer network, facilitating reagent diffusion. rsc.org Inadequate swelling can severely limit access to the reactive sites. Efficient mixing (e.g., shaking or bubbling nitrogen) is also important to minimize the thickness of the stagnant film around the beads, thereby reducing film diffusion limitations. rsc.org However, studies have suggested that for typical SPPS conditions, intraparticle diffusion is more likely to be the limiting transport phenomenon than film diffusion. rsc.org

Side Reactions and Purity Considerations

Prevention of Epimerization during this compound Coupling

Epimerization, the change in configuration at the α-carbon of the amino acid, is a significant concern during peptide bond formation. The mechanism often involves the formation of an oxazol-5(4H)-one intermediate, which can readily racemize. mdpi.comthieme-connect.de The use of this compound, an activated ester, is inherently advantageous in minimizing this side reaction.

Pentafluorophenyl esters are considered ideal building blocks for Fmoc SPPS because the coupling reaction does not require the addition of a base. sigmaaldrich-jp.com This absence of an external base significantly reduces the risk of epimerization during the peptide bond formation step. sigmaaldrich-jp.com Research has demonstrated that coupling reactions using Fmoc-amino acid pentafluorophenyl esters are generally free from racemization. researchgate.net For instance, the synthesis of diastereomeric dipeptides using this method showed no detectable epimerization. researchgate.netresearchgate.net

While this compound itself offers a low propensity for racemization, certain additives can further suppress this side reaction. The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to the coupling reaction is a common strategy. sigmaaldrich-jp.com These additives can increase the reaction rate and act as racemization suppressants. sigmaaldrich-jp.comthieme-connect.de

It is important to note that while the coupling step with this compound is relatively safe from epimerization, the preceding Fmoc deprotection step, which uses a base like piperidine, can be a source of racemization for the preceding amino acid residue. mdpi.com Therefore, careful control of the entire synthesis cycle is crucial for maintaining the chiral integrity of the peptide.

Table 1: Factors Influencing Epimerization and Prevention Strategies

| Factor | Influence on Epimerization | Prevention Strategy |

|---|---|---|

| Coupling Chemistry | Use of base in activation can promote oxazolone (B7731731) formation and subsequent racemization. mdpi.comsigmaaldrich-jp.com | Employ pre-activated this compound which does not require an added base for coupling. sigmaaldrich-jp.com |

| Additives | Certain additives can suppress racemization. | Add HOBt or Oxyma Pure to the coupling solution. sigmaaldrich-jp.com |

| Fmoc Deprotection | The basic conditions required for Fmoc removal can cause epimerization of the C-terminal residue of the growing peptide chain. mdpi.com | Optimize deprotection conditions and minimize exposure time to the base. |

| Amino Acid Structure | Sterically hindered amino acids can be more prone to epimerization under certain conditions. | The use of OPfp esters is particularly recommended for sensitive amino acids. sigmaaldrich-jp.com |

Formation of Deletion Impurities in Complex Sequences

Deletion impurities, which are peptides missing one or more amino acid residues from the target sequence, represent a significant challenge in the synthesis of long or complex peptides. polypeptide.com These impurities arise from incomplete coupling reactions or incomplete Fmoc deprotection. csic.esmdpi.com

Incomplete coupling of this compound can occur due to several factors, including steric hindrance from the growing peptide chain and the formation of secondary structures or aggregation on the solid support. chempep.com If the coupling reaction does not go to completion, the subsequent deprotection and coupling steps will lead to a peptide chain lacking the phenylalanine residue at that position.

Similarly, if the Fmoc group of the previously coupled amino acid is not completely removed, the subsequent coupling of this compound will be blocked, resulting in a deletion impurity. mdpi.com This is particularly problematic in sequences prone to aggregation, which can physically prevent the deprotection reagent from accessing the Fmoc group. rsc.org

The synthesis of certain sequences, such as those containing repeating units or hydrophobic stretches, can be particularly susceptible to the formation of deletion impurities. google.com For example, in the synthesis of liraglutide, the formation of deletion impurities like Des-Ala, Des-Gly, and Des-Thr has been noted. google.com To combat this, the use of dipeptide fragments with a C-terminal OPfp ester, such as Fmoc-Thr(tBu)-Phe-OPfp, has been proposed to improve coupling efficiency and reduce the likelihood of deletions. google.com

Strategies for Minimizing Undesired Reactions

A comprehensive strategy to minimize side reactions during peptide synthesis with this compound involves careful control over reagents, reaction conditions, and monitoring.

Reagent Quality and Handling:

High-Purity Reagents: Utilizing high-purity this compound (≥99%) is essential to minimize contaminants that could lead to side reactions. kilobio.com

Anhydrous Solvents: The use of anhydrous solvents like DMF and DCM is critical to prevent hydrolysis of the activated ester. kilobio.com Storing solvents over molecular sieves helps maintain dryness. kilobio.com

Fresh Reagents: Using fresh, high-quality resin and reagents ensures optimal performance and reduces the risk of side reactions caused by degradation products. kilobio.com

Optimization of Reaction Conditions:

Coupling Additives: As mentioned, the addition of HOBt or Oxyma Pure to this compound solutions can enhance reactivity and suppress side reactions. sigmaaldrich-jp.com

Thorough Washing: Extensive washing of the resin after the Fmoc deprotection step is crucial to completely remove residual piperidine, which can cause side reactions. kilobio.com

Controlled Cleavage: Optimizing the time of exposure to cleavage reagents like trifluoroacetic acid (TFA) can prevent degradation of the final peptide. kilobio.com

Monitoring Reaction Progress: Employing methods like the Kaiser test after each coupling step helps to ensure the reaction has gone to completion. kilobio.com LC-MS analysis can be used to confirm the identity and purity of the peptide at various stages. kilobio.com

Strategic Synthesis Planning:

Use of Dipeptide Blocks: For difficult sequences, employing pre-formed dipeptide fragments ending in an OPfp ester, such as Fmoc-Glu(OtBu)-Gly-OPfp or Fmoc-Thr(tBu)-Phe-OPfp, can significantly reduce the number of coupling steps and improve the purity of the final product by minimizing the risk of deletion sequences. google.com

Resin Choice: The choice of solid support can also influence the outcome of the synthesis. For example, using PEG-PS supports has been shown to minimize certain side reactions. thermofisher.com

Table 2: Summary of Strategies to Minimize Undesired Reactions

| Strategy | Target Side Reaction | Mechanism of Action |

|---|---|---|

| Use of High-Purity Reagents | Various | Reduces the introduction of reactive impurities. kilobio.com |

| Anhydrous Conditions | Hydrolysis of active ester | Prevents the reaction of this compound with water. kilobio.com |

| Addition of HOBt/Oxyma Pure | Epimerization, Incomplete Coupling | Increases coupling rate and acts as a racemization suppressant. sigmaaldrich-jp.com |

| Thorough Washing Post-Deprotection | Piperidine-related side products | Removes residual base that can cause side reactions. kilobio.com |

| Use of Dipeptide-OPfp Fragments | Deletion Impurities | Improves coupling efficiency in difficult sequences and reduces the number of synthetic steps. google.com |

| Reaction Monitoring (e.g., Kaiser Test) | Incomplete Coupling | Confirms the completion of the peptide bond formation before proceeding to the next step. kilobio.com |

Applications in Advanced Research Fields

Combinatorial Chemistry and Library Synthesis

Fmoc-Phe-OPfp is a valuable reagent in combinatorial chemistry, a field focused on the synthesis of a large number of compounds in a single process. Its high reactivity and efficiency are particularly advantageous for the generation of peptide libraries, which are essential tools for drug discovery and biochemical research. researchgate.net

Peptide libraries are large collections of diverse peptides that can be screened for specific biological activities, such as binding to a receptor or inhibiting an enzyme. The use of this compound facilitates the reliable and efficient incorporation of phenylalanine residues into thousands of different peptide sequences simultaneously. ubc.cauni-heidelberg.de For example, phosphinic peptide libraries have been synthesized using this compound to discover potent and selective inhibitors of Zn-metallopeptidases. researchgate.net These libraries are instrumental in identifying lead compounds for therapeutic development and in mapping protein-protein interactions. ubc.cauni-heidelberg.de The robust performance of this compound ensures high coupling efficiency across numerous parallel syntheses, which is critical for the quality and reliability of the library. dg.dk

High-throughput synthesis, particularly on microarrays, allows for the creation of high-density peptide arrays for large-scale screening. uni-heidelberg.de this compound is well-suited for such automated, miniaturized synthesis platforms, including the SPOT synthesis technique, where reagents are spotted onto a cellulose (B213188) membrane. ubc.ca Its high reactivity ensures that coupling reactions proceed quickly and to completion, a necessity for the rapid, stepwise construction of thousands of unique peptides in a spatially addressable format. mpg.de This technology is applied to characterize antibodies, profile enzymes, and identify new biomarkers. uni-heidelberg.de

Below is a table detailing the use of various Fmoc-protected and OPfp-activated amino acids, including this compound, in the preparation of solutions for high-throughput SPOT synthesis of peptide arrays. ubc.ca

| Amino Acid Derivative | Molecular Weight (g/mol) | Weight for 0.5 mL of 0.3 M Solution (mg) | Weight for 0.75 mL of 0.3 M Solution (mg) | Weight for 1.0 mL of 0.3 M Solution (mg) |

|---|---|---|---|---|

| Fmoc-Ala-OPfp | 477.39 | 71.6 | 107.4 | 143.2 |

| Fmoc-Cys(Trt)-OPfp | 751.79 | 112.8 | 169.2 | 225.5 |

| Fmoc-Asp(OtBu)-OPfp | 577.50 | 86.6 | 129.9 | 173.3 |

| Fmoc-Glu(OtBu)-OPfp | 591.50 | 88.7 | 133.1 | 177.5 |

| This compound | 553.49 | 83.0 | 124.5 | 166.0 |

| Fmoc-Gly-OPfp | 463.36 | 69.5 | 104.3 | 139.0 |

| Fmoc-His(Trt)-OPfp | 785.78 | 117.9 | 176.8 | 235.7 |

Bioconjugation Chemistry and Functionalization

Bioconjugation involves the linking of different molecules, at least one of which is a biomolecule like a peptide. This compound is used to synthesize the peptide component, which is then functionalized or conjugated to other moieties such as metal complexes or biomarkers.

This compound is employed in the synthesis of phosphinic peptides, which are a class of peptide analogs that act as potent inhibitors of zinc-containing enzymes (Zn-metalloproteases). researchgate.net The phosphinic acid moiety within these peptides mimics the transition state of peptide bond hydrolysis and strongly chelates the zinc ion in the enzyme's active site. The synthesis of these complex peptide analogs relies on efficient coupling reagents like this compound to build the peptide backbone that correctly positions the zinc-binding phosphinic group. researchgate.net

In the field of chemical biology, peptides are often tagged with fluorescent probes or other biomarkers to study their localization, interactions, and dynamics. This compound is used in the solid-phase synthesis of peptide sequences that are designed to be subsequently linked to such probes. proquest.com The efficient and clean reaction provided by the pentafluorophenyl ester is crucial for producing a pure peptide ready for conjugation, ensuring that the final tagged product is well-defined. This methodology is central to creating tools for cellular imaging and diagnostic assays. proquest.com

Peptide-Based Biomaterials and Hydrogels

The self-assembly of short peptides into ordered nanostructures is a powerful strategy for creating novel biomaterials, including hydrogels for tissue engineering and drug delivery. Peptides containing phenylalanine are particularly prominent in this field, as the aromatic side chain can engage in π-π stacking interactions that drive the self-assembly process.

This compound is a key building block for the synthesis of these self-assembling peptides. While research often highlights the properties of the final Fmoc-phenylalanine (Fmoc-Phe-OH) containing peptides, the synthesis of these peptides relies on activated amino acid derivatives. sigmaaldrich.com this compound serves as the activated precursor that is incorporated into the peptide sequence. Once the full peptide is synthesized and deprotected, the N-terminal Fmoc group on the phenylalanine residue, along with the amino acid sequence itself, directs the formation of functional biomaterials. sigmaaldrich.com For instance, peptides synthesized using this chemistry have been shown to form functional hydrogels with applications in regenerative medicine and controlled drug release. sigmaaldrich.com The efficiency of this compound in the synthesis step is therefore a critical enabler for the subsequent fabrication of these advanced peptide-based materials. scribd.com

Self-Assembling Peptides Incorporating Phenylalanine

The self-assembly of peptides into well-defined nanostructures is a cornerstone of bottom-up nanotechnology and biomaterial engineering. Fmoc-protected amino acids, especially those with aromatic side chains like phenylalanine, are prominent building blocks in this field. The self-assembly process is primarily driven by a combination of non-covalent interactions, including π-π stacking of the fluorenyl groups, hydrogen bonding, and hydrophobic interactions of the amino acid side chains. researchgate.netnih.gov

The fluorenylmethoxycarbonyl (Fmoc) group plays a crucial role in initiating and stabilizing the self-assembled structures due to its large, planar, and aromatic nature, which facilitates strong π-π stacking interactions. researchgate.net These interactions, coupled with the inherent tendency of the peptide backbone to form hydrogen bonds, lead to the formation of various hierarchical structures such as nanofibers, nanotubes, and hydrogels. researchgate.netnih.gov The phenylalanine residue, with its phenyl side chain, further contributes to the aromatic interactions that drive the assembly process.

The mechanism of self-assembly for Fmoc-diphenylalanine (Fmoc-FF), a closely related compound, has been shown to be highly dependent on environmental factors such as pH. acs.orgnih.gov This suggests that the self-assembly of peptides initiated by this compound can be precisely controlled to form desired nanostructures. The pentafluorophenyl (Pfp) ester group in this compound offers a reactive handle for post-assembly modification, allowing for the covalent linkage of other molecules to the surface of the assembled nanostructures, thereby functionalizing them for specific applications.

Table 1: Factors Influencing the Self-Assembly of Fmoc-Phenylalanine Derivatives

| Factor | Description | Impact on Self-Assembly |

| Fmoc Group | Large, aromatic protecting group. | Promotes π-π stacking, initiating and stabilizing the assembly. researchgate.net |

| Phenylalanine Side Chain | Aromatic side chain. | Contributes to hydrophobic and π-π interactions. researchgate.net |

| pH | Influences the ionization state of terminal groups. | Can trigger or inhibit self-assembly and affect the morphology of the resulting nanostructures. acs.orgnih.gov |

| Solvent | The medium in which self-assembly occurs. | Can modulate the strength of non-covalent interactions and influence the final structure. |

| Concentration | The concentration of the peptide monomer. | Above a critical concentration, self-assembly is initiated. |

Modulation of Hydrogel Properties through Peptide Design

Hydrogels derived from the self-assembly of small molecules are of great interest for applications in tissue engineering, drug delivery, and regenerative medicine. The properties of these hydrogels, such as their mechanical strength, porosity, and biocompatibility, can be finely tuned through the rational design of the constituent peptide building blocks. rsc.orgresearchgate.net

Modifications to the Fmoc-phenylalanine structure have been shown to significantly impact the resulting hydrogel's characteristics. For instance, the introduction of halogen atoms to the phenyl ring of phenylalanine can alter the electronics and sterics of the side chain, thereby influencing the self-assembly kinetics and the rheological properties of the hydrogel. rsc.org This demonstrates that even subtle changes at the molecular level can have a profound effect on the macroscopic properties of the material.

The choice of pH modulator used to trigger gelation can also affect the properties of Fmoc-phenylalanine-based hydrogels. Different modulators can influence the zeta potential of the nanofibrils, their packing, and even introduce properties like fluorescence and thermoreversibility. nih.gov Furthermore, the co-assembly of Fmoc-phenylalanine derivatives with other molecules, such as composites or other peptides, can be used to create hybrid hydrogels with enhanced or novel functionalities. nih.gov

This compound, with its activated ester, provides a platform for creating such designer hydrogels. The Pfp ester can be used to covalently attach bioactive molecules, cross-linkers, or other functional moieties either before or after the self-assembly process. This allows for the creation of hydrogels with tailored biological and mechanical properties for specific advanced applications.

Table 2: Strategies for Modulating Hydrogel Properties with Fmoc-Phenylalanine Derivatives

| Strategy | Description | Effect on Hydrogel Properties |

| Side-Chain Modification | Introducing substituents (e.g., halogens) on the phenylalanine ring. rsc.org | Alters self-assembly rate and bulk rheological properties. rsc.org |

| pH Modulation | Using different agents to trigger gelation by altering pH. nih.gov | Affects nanofibril zeta potential, packing, and can introduce new properties like fluorescence. nih.gov |

| Co-assembly | Mixing with other molecules or composites during self-assembly. nih.gov | Creates hybrid materials with combined or enhanced functionalities. nih.gov |

| Post-Assembly Modification | Covalently attaching molecules to the assembled structure. | Allows for surface functionalization and tailoring of biological interactions. |

Innovations in Peptide Synthesis Technology

The synthesis of peptides is a cornerstone of biomedical research and pharmaceutical development. This compound is intrinsically linked to innovations in this field, particularly in the context of green chemistry and the optimization of solid-phase peptide synthesis (SPPS).

Green Chemistry Approaches

Traditional peptide synthesis methods often rely on large volumes of hazardous solvents and reagents, leading to significant environmental concerns. advancedchemtech.com The principles of green chemistry aim to reduce the environmental impact of chemical processes by, for example, using safer solvents, reducing waste, and improving energy efficiency. nih.gov

In the context of Fmoc-based SPPS, a major focus of green chemistry has been the replacement of commonly used solvents like N,N-dimethylformamide (DMF) with more environmentally benign alternatives. cedia.edu.ec The use of activated esters like this compound is compatible with a range of solvents, potentially allowing for the adoption of greener solvent systems in peptide synthesis protocols.

Development of Novel Solid Supports

Solid-phase peptide synthesis relies on the use of a solid support or resin to which the growing peptide chain is anchored. bachem.com The properties of this support can significantly influence the efficiency and outcome of the synthesis. Traditional polystyrene-based resins have been widely used, but innovations have led to the development of novel supports with improved properties. nih.govuci.edu

These new supports often incorporate polyethylene (B3416737) glycol (PEG) to enhance swelling in a wider range of solvents and to improve the solvation of the growing peptide chain, which can help to overcome aggregation issues. nih.gov The choice of solid support can also be tailored to the specific requirements of the synthesis, for example, to create a C-terminal amide or carboxylic acid. uci.edu

The use of highly activated amino acid derivatives like this compound is generally compatible with a variety of solid supports. The efficiency of the coupling reaction can be influenced by the nature of the resin, and therefore, the selection of an appropriate solid support is crucial for optimizing the synthesis. Recent research has also focused on the development of reusable solid supports, which would further contribute to the sustainability of peptide synthesis. researchgate.net

Optimization of Washing Steps and Solvent Reduction

A significant portion of the solvent waste generated during SPPS comes from the extensive washing steps required to remove excess reagents and by-products after each coupling and deprotection cycle. advancedchemtech.comdigitellinc.com Consequently, a major area of innovation has been the optimization of these washing protocols to reduce solvent consumption.

Strategies such as "in-situ Fmoc removal" combine the coupling and deprotection steps, thereby eliminating the intermediate washing phase and significantly reducing solvent usage. rsc.orgresearchgate.net These protocols have been shown to save up to 60-75% of the solvent typically used. researchgate.netpeptide.com

More advanced approaches have even demonstrated the feasibility of "wash-free" SPPS, where volatile reagents and by-products are removed by evaporation, completely eliminating the need for solvent-intensive washing steps. dntb.gov.uaresearchgate.net These methods can lead to a massive reduction in waste, up to 95%. researchgate.net The high reactivity and efficiency of this compound are advantageous in such optimized protocols, as they help to ensure that the coupling reactions proceed to completion, which is critical when washing steps are minimized or eliminated.

Analytical and Characterization Techniques in Fmoc Phe Opfp Research

Purity Assessment of Synthesized Peptides

Ensuring the purity of synthesized peptides is critical for their biological activity and the validity of experimental results. Fmoc-Phe-OPfp, as a building block, must be of high purity, and the peptides synthesized using it are routinely assessed for impurities.

Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful technique for determining the molecular weight of peptides, thereby confirming their identity and assessing purity iris-biotech.deacs.orgnih.gov. In the context of this compound, MALDI-TOF-MS can verify the expected mass of the target peptide, with deviations often indicating the presence of deletion sequences, truncated peptides, or incompletely deprotected products. Research has shown that MALDI-TOF-MS can accurately determine the molecular weight of peptides synthesized using Fmoc-based strategies, with typical analyses indicating high purity levels, often above 90-95% acs.org. The technique is also valuable for identifying by-products and assessing the success of coupling reactions by detecting masses corresponding to unreacted starting materials or side products niscpr.res.innih.gov.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a cornerstone for assessing the purity of both Fmoc-amino acid derivatives and synthesized peptides phenomenex.comnih.govresearchgate.netmerckmillipore.comnih.govresearchgate.nettandfonline.com. RP-HPLC separates compounds based on their hydrophobicity, allowing for the quantification of the target peptide and the detection of impurities. For Fmoc-amino acid derivatives like this compound, HPLC methods are developed using columns like C18 with mobile phases typically consisting of acetonitrile (B52724) and water, often with acidic modifiers such as trifluoroacetic acid (TFA) or formic acid phenomenex.comresearchgate.net. Research indicates that Fmoc-protected amino acids can be analyzed with high resolution in less than 25 minutes using RP-HPLC phenomenex.com. The purity of this compound itself is often reported as ≥96.0% sigmaaldrich.comsigmaaldrich.com. In peptide synthesis, HPLC chromatograms reveal the presence of unreacted amino acids, deletion sequences, and incompletely deprotected peptides, with purity typically assessed by the area under the main peak relative to the total peak area merckmillipore.com. Studies have demonstrated that RP-HPLC can achieve detection limits in the femtomole range for Fmoc-derivatized amino acids nih.govtandfonline.com.

Structural Characterization of this compound and Derivatives

Confirming the precise molecular structure of this compound and its incorporation into peptide sequences is vital. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for this purpose.

NMR Spectroscopy (1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically proton (1H) and carbon-13 (13C) NMR, provides detailed information about the molecular structure of this compound and the peptides it forms chemicalbook.comchemicalbook.comuni-regensburg.denih.govrsc.orgnih.govrsc.orghmdb.ca. 1H NMR spectra reveal the number and environment of hydrogen atoms, allowing for the assignment of characteristic signals corresponding to the Fmoc group, the phenylalanine side chain (benzyl group), the alpha-carbon proton, and the amide proton chemicalbook.comchemicalbook.comrsc.org. For instance, the Fmoc group typically shows signals in the aromatic region (around 7.3-7.8 ppm), while the alpha-proton of phenylalanine appears around 4.1-4.2 ppm, and the beta-protons around 2.8-3.1 ppm chemicalbook.comrsc.org. 13C NMR complements this by providing information on the carbon skeleton, with characteristic signals for carbonyl carbons, aromatic carbons, and aliphatic carbons of both the Fmoc moiety and phenylalanine chemicalbook.comrsc.orghmdb.ca. These spectral assignments are crucial for confirming the successful synthesis and structural integrity of this compound and its derivatives rsc.org.

Monitoring of Reaction Progress

Effective monitoring of reaction steps, particularly coupling efficiency, is key to optimizing peptide synthesis yields and minimizing impurities.

Ninhydrin (B49086) Test

The ninhydrin test, often referred to as the Kaiser test, is a widely used qualitative method to monitor the presence of free primary amines during solid-phase peptide synthesis (SPPS) iris-biotech.depeptide.comthermofisher.compeptide.comluxembourg-bio.comnih.govmicrobenotes.comtemple.edugoogle.com. In the context of Fmoc-SPPS, the ninhydrin test is employed to confirm the completion of the Fmoc deprotection step (indicated by a blue color, signifying free amines) and, more importantly, the coupling step (indicated by a yellow color, signifying the absence of free amines) iris-biotech.demicrobenotes.com. When this compound is coupled to the resin-bound peptide, a successful coupling reaction will consume the free amine, and a subsequent ninhydrin test should yield a negative (yellow) result iris-biotech.demicrobenotes.com. If a blue color persists, it indicates incomplete coupling, necessitating a repeat of the coupling step or capping of unreacted sites iris-biotech.depeptide.com. It is important to note that the ninhydrin test is not reliable for secondary amines like proline, and care must be taken as Fmoc groups can be labile under certain test conditions, potentially leading to false positives peptide.comthermofisher.com.

Compound List

this compound (N-Fluorenylmethoxycarbonyl-L-phenylalanine pentafluorophenyl ester)

Phenylalanine (Phe)

Fmoc (9-fluorenylmethoxycarbonyl)

OPfp (pentafluorophenyl ester)

Piperidine

Ninhydrin

Trifluoroacetic acid (TFA)

Acetonitrile

Formic acid

Toluene

Dimethyl sulfoxide (B87167) (DMSO)

N-methylpyrrolidone (NMP)

2,4,6-trinitrobenzenesulfonic acid (TNBS)

Isatin

Chloranil

Bromophenol blue

HBTU

HATU

HCTU

HOBt

DCC

PyBOP

NEM

DIPEA

TBTU

Oxyma

HMBA

PEGA4000

PEGA1900

Trt (Trityl)

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)

Abz (2-amino-benzamide)

DTT (Dithiothreitol)

N-ethylmorpholine

α-cyano-4-hydroxycinnamic acid

Anisole

α-aminoisobutyric acid (Aib)

His

Tyr

Lys

Arg

Gln

Ser

Thr

Asn

Cys

Met

Trp

Val

Ala

Ile

Pro

Gly

Oic (1-oxoisoquinoline-3-carboxylic acid)

D-Tic (D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)

Thi (4-thiazolylalanine)

Dmb (Dimethylbenzamide)

Hyp (Hydroxyproline)

D-Arg (D-Arginine)

NO2 (Nitro group)

Boc (tert-Butyloxycarbonyl)

Z (Benzyloxycarbonyl)

HMBA (4-Hydroxymethylbenzoyl)

Wang resin

Rink amide resin

TAMRA (Tetramethylrhodamine)

PepB1

PepB2

DHAP (2,6-dihydroxyacetophenone)

DAHC (diammonium hydrogen citrate)

CDK1 (Cyclin-Dependent Kinase-1)

Histone H1

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

NEM (N-ethylmorpholine)

DIC (N,N'-Diisopropylcarbodiimide)

KCN (Potassium cyanide)

Phenol

Ethanol

Pyridine

H2O (Water)

Hexanes

Chloroform

Acetone

Ethyl Acetate

Methanol

Borate buffer

O-phthalaldehyde (OPA)

3-mercaptopropionic acid

K3PO4 (Potassium phosphate)

Na2CO3 (Sodium carbonate)

KI3 (Potassium triiodide)

TIS (Triisopropylsilane)

TBP (Tri(4-benzoylphenyl) Phosphate)

TMS (Tetramethylsilane)

Dioxane

N-methylmorpholine

Future Directions and Emerging Trends

Integration with Artificial Intelligence and Machine Learning in Peptide Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into peptide research, from design to synthesis optimization nih.govacs.orgchemrxiv.orgacs.orgmit.edu. ML models can analyze vast datasets from peptide synthesis experiments to predict reaction outcomes, identify optimal conditions, and forecast potential issues like aggregation or low coupling efficiency. For instance, deep learning models can interpret UV-vis deprotection traces to predict Fmoc deprotection efficiency and minimize aggregation events during automated fast-flow peptide synthesis nih.govacs.orgmit.edu. While not directly mentioning Fmoc-Phe-OPfp, these advancements imply that AI/ML tools can be trained to optimize protocols involving such activated amino acid derivatives, predicting their performance in complex sequences and guiding the selection of optimal synthesis parameters. This integration promises to accelerate the discovery and development of novel peptides by enabling more efficient and predictive synthesis strategies.

Exploration of Novel Applications in Therapeutics and Diagnostics

Phenylalanine derivatives, including those incorporated into peptides, are crucial in the development of therapeutics and diagnostics ontosight.aipensoft.netamerigoscientific.com. This compound serves as a building block for synthesizing peptides with specific therapeutic or diagnostic functions. For example, modified phenylalanine residues can be incorporated into peptides to enhance their stability, alter their pharmacokinetic properties, or introduce specific functionalities for targeted drug delivery or imaging amerigoscientific.com. Research into peptide-based therapeutics, such as those for cancer treatment or metabolic disorders, often relies on the precise synthesis of complex peptide sequences, where efficient coupling reagents like this compound play a vital role. Furthermore, the unique properties of phenylalanine derivatives can be leveraged in the creation of novel biomaterials and diagnostic tools, expanding the scope of peptide applications beyond traditional pharmaceuticals ontosight.ai.

Advancements in Sustainable Peptide Synthesis

The drive for sustainability in chemical synthesis is also impacting peptide manufacturing, with a focus on reducing solvent waste, energy consumption, and the use of hazardous reagents chemrxiv.orgtandfonline.comnih.govmdpi.comrsc.orgopnme.com. While this compound is a standard reagent, its use within optimized protocols contributes to greener peptide synthesis. Advancements include the development of "ultra-efficient SPPS" (UE-SPPS) that eliminates post-coupling wash steps, thereby reducing waste cem.com. Flow chemistry approaches offer further benefits by enabling precise control over reaction conditions, reducing reaction times, and minimizing solvent and reagent usage nih.govyokogawa.com. The exploration of alternative solvents to traditional N,N-dimethylformamide (DMF) and the optimization of Fmoc removal steps are also key areas of research aimed at making peptide synthesis more environmentally friendly chemrxiv.orgopnme.comacs.org. The use of activated esters like OPfp derivatives can be integrated into these greener methodologies, provided their synthesis and use align with sustainability goals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。